3-Bromo-5-ethoxypyridine

Medicinal Chemistry ADME-Tox Neuroscience

3-Bromo-5-ethoxypyridine (C7H8BrNO, MW: 202.05) is a heteroaryl bromide characterized by a pyridine core bearing a bromine atom at the 3-position and an ethoxy group at the 5-position. This substitution pattern imparts a unique electronic and steric profile, making it a versatile scaffold for synthetic elaboration via cross-coupling chemistry.

Molecular Formula C7H8BrNO
Molecular Weight 202.05 g/mol
CAS No. 171171-17-8
Cat. No. B063768
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-5-ethoxypyridine
CAS171171-17-8
Synonyms3-BROMO-5-ETHOXYPRIDINE
Molecular FormulaC7H8BrNO
Molecular Weight202.05 g/mol
Structural Identifiers
SMILESCCOC1=CC(=CN=C1)Br
InChIInChI=1S/C7H8BrNO/c1-2-10-7-3-6(8)4-9-5-7/h3-5H,2H2,1H3
InChIKeyFYUMRYNAZSTXJV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-5-ethoxypyridine (CAS 171171-17-8): A Regioselectively Functionalized Pyridine Intermediate for Neuroscience and Kinase Inhibitor Synthesis


3-Bromo-5-ethoxypyridine (C7H8BrNO, MW: 202.05) is a heteroaryl bromide characterized by a pyridine core bearing a bromine atom at the 3-position and an ethoxy group at the 5-position . This substitution pattern imparts a unique electronic and steric profile, making it a versatile scaffold for synthetic elaboration via cross-coupling chemistry . Its physicochemical properties, including a moderate logP of approximately 2.24–2.75 and a boiling point of 240°C, define its handling and storage requirements . It is a key intermediate in the synthesis of bioactive molecules, particularly those targeting neurological pathways and kinase-mediated signaling .

3-Bromo-5-ethoxypyridine (CAS 171171-17-8) versus Common Alternatives: Why Interchangeability is Unreliable


The combination of a bromine atom at the 3-position and an ethoxy group at the 5-position of the pyridine ring is not functionally equivalent to its closest analogs. Substitution with a methoxy group (3-bromo-5-methoxypyridine) or the absence of the alkoxy group (3,5-dibromopyridine) leads to divergent physicochemical properties, such as altered lipophilicity (logP) , which directly impacts membrane permeability, solubility, and the ability to participate in specific enzyme binding pockets [1]. These differences can lead to significant variations in biological activity and synthetic utility. Consequently, generic substitution in research or industrial processes can compromise reaction yields, alter lead compound selectivity, and invalidate SAR studies, necessitating the specific procurement of the 3-bromo-5-ethoxy isomer.

Quantitative Differentiation Evidence for 3-Bromo-5-ethoxypyridine (CAS 171171-17-8): A Comparative Data Guide for Scientific Procurement


3-Bromo-5-ethoxypyridine vs. 3-Bromo-5-methoxypyridine: Quantified Lipophilicity (LogP) Differences for ADME Optimization

The substitution of a methoxy group for an ethoxy group at the pyridine 5-position results in a quantifiable difference in lipophilicity, a critical parameter for blood-brain barrier penetration and membrane permeability. The measured logP value for 3-Bromo-5-ethoxypyridine is reported at 2.24–2.75 . In contrast, its direct analog, 3-Bromo-5-methoxypyridine, exhibits a significantly lower logP ranging from 1.5 to 2.22 [1]. This difference in logP can directly influence the ADME profile of derived lead compounds.

Medicinal Chemistry ADME-Tox Neuroscience

Derivative Activity: 5-Ethoxypyridine Scaffold Confers High Potency and Selectivity in Neuronal Nicotinic Acetylcholine Receptors (nAChRs)

The 5-ethoxypyridine moiety, which is directly synthesized using 3-Bromo-5-ethoxypyridine as a building block, is a critical pharmacophore in potent and highly selective nAChR ligands. Derivatives incorporating this group demonstrate notable agonist activity and receptor selectivity. For instance, a 5-ethoxypyridine-containing analog exhibited an EC50 of 620 nM at human α4β2 nAChR [1]. Furthermore, the compound TC-2559, containing the (5-ethoxypyridin-3-yl) moiety, displays a remarkable selectivity ratio of >4000 for CNS over peripheral nervous system (PNS) nicotinic receptors .

Neuroscience Ion Channel Pharmacology CNS Drug Discovery

Synthetic Versatility: 3-Bromo-5-ethoxypyridine Enables Regioselective Cross-Coupling for Diverse Library Synthesis

The bromine atom at the 3-position of the pyridine ring provides a reliable and reactive handle for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Negishi couplings. This allows for the regioselective introduction of diverse aryl, heteroaryl, and alkynyl groups, which is essential for constructing compound libraries and optimizing structure-activity relationships (SAR). The presence of the 5-ethoxy group simultaneously modulates the electronics of the ring and offers a handle for further functionalization if required, but without competing with the primary coupling site [1]. This contrasts with 3,5-dibromopyridine, where both halogens are reactive and can lead to complex mixtures or require selective protection/deprotection strategies .

Synthetic Organic Chemistry Medicinal Chemistry Parallel Synthesis

Derivative CYP Enzyme Inhibition: 5-Ethoxypyridine Scaffold Shows Defined Interaction with Cytochrome P450 2D6

Compounds built from the 3-Bromo-5-ethoxypyridine scaffold can exhibit a defined profile of interaction with key drug-metabolizing cytochrome P450 (CYP) enzymes. For example, a 5-ethoxypyridine-containing derivative was found to inhibit human CYP2D6 with an IC50 of 20,000 nM (20 µM) [1]. While this specific IC50 suggests a relatively low potential for clinical CYP2D6-mediated drug-drug interactions, it provides a quantifiable baseline for assessing the metabolic stability and interaction potential of new chemical entities derived from this scaffold. This data allows researchers to proactively design analogs with improved metabolic profiles.

Drug Metabolism Toxicology ADME

Physical State and Handling: 3-Bromo-5-ethoxypyridine is a Liquid at Standard Conditions, Contrasting with Solid Analogs

The physical state of a compound is a critical factor in automated dispensing, high-throughput experimentation, and process-scale operations. 3-Bromo-5-ethoxypyridine has a reported melting point of 9°C and a boiling point of 240°C, making it a low-melting solid or liquid under typical laboratory conditions (e.g., 20-25°C) . In contrast, its close analog, 3-Bromo-5-methoxypyridine, has a significantly higher melting point range of 31–35°C, existing as a low-melting solid .

Chemical Logistics High-Throughput Screening Process Chemistry

Optimal Scientific and Industrial Use Cases for 3-Bromo-5-ethoxypyridine (CAS 171171-17-8)


Synthesis of CNS-Penetrant nAChR Agonists with High Peripheral Selectivity

Based on evidence that the 5-ethoxypyridine core can confer high CNS/PNS selectivity (ratio >4000) and moderate affinity (EC50 620 nM) to nAChR ligands , this compound is best deployed as the starting material for synthesizing lead candidates targeting neurological disorders like Alzheimer's disease, Parkinson's disease, and pain. The quantified LogP advantage over methoxy analogs (Δ ≈ 0.5–0.7) further supports its use in designing molecules with improved blood-brain barrier penetration .

Efficient Scaffold for Parallel Synthesis and High-Throughput SAR Studies

The presence of a single reactive bromine handle at the 3-position for regioselective Suzuki-Miyaura and related cross-coupling reactions, combined with its liquid physical state at room temperature (m.p. 9°C), makes this compound ideal for high-throughput parallel synthesis and automated liquid handling platforms . This facilitates the rapid generation of diverse compound libraries for SAR studies in medicinal chemistry and chemical biology, a clear operational advantage over solid-state, di-halogenated analogs [1].

Design of Kinase Inhibitors and Other Enzyme-Targeting Agents

The pyridine core is a recognized privileged structure in kinase inhibitor design [2]. The specific substitution pattern of 3-Bromo-5-ethoxypyridine provides a unique vector for exploring interactions in the ATP-binding pocket of various kinases. Additionally, the established baseline CYP2D6 inhibition data (IC50 = 20 µM) for related scaffolds provides a starting point for assessing and optimizing the metabolic stability and drug-drug interaction potential of new analogs [3], guiding medicinal chemistry efforts toward safer, more developable candidates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Bromo-5-ethoxypyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.